molecular formula C11H15ClO3 B8358611 1-(3-Chloropropoxy)-3,5-dimethoxybenzene

1-(3-Chloropropoxy)-3,5-dimethoxybenzene

Cat. No.: B8358611
M. Wt: 230.69 g/mol
InChI Key: OSPSTFKEHOVIGO-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-3,5-dimethoxybenzene is a halogenated aromatic ether featuring a 3-chloropropoxy substituent attached to a 3,5-dimethoxybenzene core.

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

1-(3-chloropropoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C11H15ClO3/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12/h6-8H,3-5H2,1-2H3

InChI Key

OSPSTFKEHOVIGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCCCl)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene
  • Structure : Replaces the 3-chloropropoxy group with a butenyloxy chain.
  • Synthesis: Prepared via nucleophilic substitution of 3,5-dimethoxyphenol with 4-bromo-1-butene (55% yield) .
  • Physical Properties : Melting point 104.9–106.3°C, higher than chlorinated analogs due to reduced polarity.
  • Applications: Used in intramolecular C–H activation reactions for bicyclic resorcinol synthesis.
1-Cyclohexyl-3,5-dimethoxybenzene
  • Structure : Cyclohexyl group instead of chloropropoxy.
  • Synthesis : Iron-catalyzed Kumada cross-coupling of 1-chloro-3,5-dimethoxybenzene with cyclohexylmagnesium bromide .
  • Reactivity : Enhanced steric bulk reduces electrophilic substitution rates compared to linear alkoxy chains.
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate
  • Structure: Shares the 3-chloropropoxy group but includes additional cyano and ester functionalities.
  • Synthesis : Trifluoroacetic acid-mediated coupling under nitrogen, demonstrating compatibility of the 3-chloropropoxy group with sensitive functional groups .
3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0)
  • Structure : Chloromethyl substituent instead of chloropropoxy.
  • Physical Properties : Melting point 46–48°C, lower than chloropropoxy analogs due to shorter chain length .
  • Applications: Key intermediate in cannabinoid synthesis (e.g., CBGV, CBGB) via Wittig reactions .

Halogenation Effects: Chlorine vs. Bromine

  • 1-(Bromomethyl)-3,5-dimethoxybenzene :
    • Higher reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., 96% yield in P–N bond formation) .
    • Used in bioactive compound synthesis (e.g., flufenprox, a pesticide with a trifluoropropoxy chain) .
  • 1-Chloro-3,5-dimethoxybenzene (CAS 7051-16-3) :
    • Less reactive than brominated analogs but offers cost advantages in large-scale synthesis.
    • Melting point: 35°C, indicating lower crystallinity than brominated derivatives .

Functional Group Comparisons

Compound Key Functional Groups Melting Point (°C) Yield in Synthesis Applications
Target Compound 3-Chloropropoxy, dimethoxy N/A N/A Hypothetical: Drug intermediates
1-(But-3-en-1-yloxy)-analog Butenyloxy, dimethoxy 104.9–106.3 55% Bicyclic resorcinol synthesis
3,5-Dimethoxybenzyl chloride Chloromethyl, dimethoxy 46–48 60–96% Cannabinoid precursors
1-Cyclohexyl-analog Cyclohexyl, dimethoxy N/A N/A Kumada coupling studies

Spectroscopic and Analytical Data

  • NMR Trends :
    • Chloropropoxy protons resonate at δ 3.7–4.1 ppm (triplet for –OCH2–), similar to butenyloxy analogs .
    • Aromatic protons in 3,5-dimethoxybenzene derivatives appear as singlets (δ 6.2–6.5 ppm) due to symmetry .
  • Mass Spectrometry : Halogenated analogs show characteristic isotopic patterns (e.g., Cl: 3:1 M/M+2 ratio) .

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